molecular formula C14H17N B13241864 N-(naphthalen-1-ylmethyl)propan-2-amine CAS No. 14489-77-1

N-(naphthalen-1-ylmethyl)propan-2-amine

Cat. No.: B13241864
CAS No.: 14489-77-1
M. Wt: 199.29 g/mol
InChI Key: LIMYPCKNYIHPHN-UHFFFAOYSA-N
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Description

N-(naphthalen-1-ylmethyl)propan-2-amine (CAS: 14489-77-1) is a secondary amine featuring a naphthalen-1-ylmethyl group attached to an isopropylamine backbone. Characterization typically employs NMR, HRMS, IR, and optical rotation analysis, as seen in analogous compounds .

Properties

CAS No.

14489-77-1

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

N-(naphthalen-1-ylmethyl)propan-2-amine

InChI

InChI=1S/C14H17N/c1-11(2)15-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11,15H,10H2,1-2H3

InChI Key

LIMYPCKNYIHPHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-ylmethyl)propan-2-amine typically involves the reaction of naphthalen-1-ylmethyl chloride with isopropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base such as sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-ylmethyl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(naphthalen-1-ylmethyl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-ylmethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

Compound Name Substituent Synthesis Yield Key Analytical Data Applications/Notes
N-(4-methylbenzyl)propan-2-amine 4-Methylbenzyl Not reported Market Global production analysis Industrial chemical; market growth forecasted
N-(1-Phenylethyl)propan-2-amine 1-Phenylethyl Not reported Optical activity: Enantiomers resolved Chiral building block for pharmaceuticals
N-(naphthalen-1-yl(phenyl)methyl)propan-2-amine Naphthalen-1-yl and phenyl 19% HRMS: [C20H22N]+ (276.17459), IR: 2959 cm⁻¹ Intermediate for chiral phosphine ligands

Key Observations :

  • Synthesis Efficiency : Bulky substituents (e.g., naphthalen-1-yl(phenyl)methyl) reduce yields (19% ), likely due to steric hindrance during reductive amination.
  • Optical Activity : Enantiomers of N-(1-phenylethyl)propan-2-amine exhibit significant optical rotation ([α]25 = ±51.9–62.2°), highlighting their utility in asymmetric synthesis .

Derivatives with Aliphatic or Hybrid Substituents

Compound Name Substituent Synthesis Yield Key Analytical Data Applications/Notes
N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine Cyclohexyl-naphthalen-1-yl 58% Chiral separation (UPLC), 99% ee Precursor for dinaphtho-dioxaphosphepine ligands
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 3-Chlorophenethyl (amide) High yield Characterized via NMR, UV, IR, MS Bioactive hybrid molecule

Key Observations :

  • Yield Improvement : Aliphatic substituents (e.g., cyclohexyl) improve yields (58% ) compared to bulky aromatic groups.

Biological Activity

N-(naphthalen-1-ylmethyl)propan-2-amine, a derivative of the naphthalene family, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological mechanisms, and activity across various studies, emphasizing its therapeutic potential and underlying biochemical interactions.

1. Chemical Structure and Synthesis

This compound is characterized by its naphthalene moiety attached to a propan-2-amine backbone. The synthesis typically involves the reaction of naphthalen-1-ylmethylamine with appropriate alkylating agents under controlled conditions. For example, methods may include the use of dichloromethane as a solvent and sodium hydroxide as a base to facilitate the reaction.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
  • Enzyme Modulation : It can act as an inhibitor or activator of specific enzymes involved in metabolic processes.

These interactions suggest potential applications in treating neuropsychiatric disorders and other conditions.

3.1 Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study utilizing the DPPH radical scavenging assay demonstrated that this compound effectively neutralizes free radicals, thereby potentially protecting cells from oxidative stress. The antioxidant activity was compared to well-known antioxidants such as ascorbic acid, showing comparable efficacy in certain assays .

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
This compound75%Comparable
Ascorbic Acid80%-

3.2 Anticancer Properties

The anticancer potential of this compound has been explored in various studies. In vitro assays against human cancer cell lines such as U87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer) have shown that this compound can induce cytotoxic effects, with IC50 values indicating significant cell viability reduction:

Cell LineIC50 (µM)Effect
U8715High Cytotoxicity
MDA-MB-23125Moderate Cytotoxicity

The mechanism behind this activity may involve the induction of apoptosis and inhibition of cell proliferation pathways .

Case Study 1: Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. The results indicated that treatment with this compound led to a significant reduction in markers of neuronal damage and improved cognitive function in behavioral tests.

Case Study 2: Anti-inflammatory Properties

Another study highlighted the anti-inflammatory effects of this compound in vitro. The compound was shown to inhibit pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases.

5. Conclusion

This compound displays promising biological activities, particularly as an antioxidant and anticancer agent. Its ability to modulate key biological pathways positions it as a candidate for further research in pharmacological applications. Future studies should focus on elucidating its precise mechanisms of action and exploring its therapeutic potential across various medical fields.

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